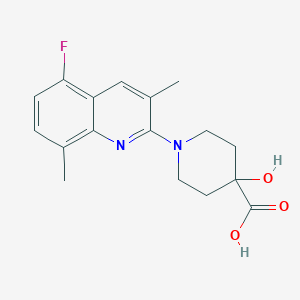![molecular formula C14H17N3OS B5300372 8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5300372.png)
8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane is a chemical compound that has been the subject of scientific research in recent years. This compound is a spirocyclic derivative of the pyrimidine and azaspirodecane families, and it has shown potential for use in various applications, including medicinal chemistry and drug discovery.5]decane.
Mécanisme D'action
The mechanism of action of 8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes, such as kinases and phosphodiesterases. This inhibition can lead to a range of effects, including anti-inflammatory and anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. These include anti-inflammatory and anti-cancer activity, as well as effects on cell proliferation and apoptosis. The compound has also been shown to have effects on the immune system, including the modulation of cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane is its potential as a drug candidate. The compound has shown activity against a range of targets and has potential for use in the treatment of various diseases. However, there are also limitations to its use in lab experiments. The compound is relatively new, and its effects on humans are not fully understood. Further research is needed to fully understand the potential of this compound.
Orientations Futures
There are many future directions for research on 8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane. One area of interest is the development of new synthetic methods for the compound. This could lead to higher yields and purity, which would be beneficial for drug development. Another area of interest is the exploration of the compound's potential as a treatment for various diseases, including cancer and inflammation. Further research is needed to fully understand the potential of this compound and its applications in medicine and drug discovery.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential for use in various scientific research applications, including medicinal chemistry and drug discovery. The synthesis method has been optimized to provide high yields and purity of the compound. The compound has been shown to have activity against a range of targets, including kinases and phosphodiesterases, and has potential for use in the treatment of various diseases. Further research is needed to fully understand the potential of this compound and its applications in medicine and drug discovery.
Méthodes De Synthèse
The synthesis of 8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane has been reported in the literature. The synthesis involves the reaction of 2-aminothiophene-3-carboxylic acid with 1,2-dibromoethane in the presence of a base to form the spirocyclic intermediate. This intermediate is then reacted with 2,4-dichloro-5-fluoropyrimidine to yield the final product. The synthesis method has been optimized to provide high yields and purity of the compound.
Applications De Recherche Scientifique
8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane has shown potential for use in various scientific research applications. One of the main areas of interest is its potential as a drug candidate. The compound has been shown to have activity against a range of targets, including kinases and phosphodiesterases. It has also been shown to have anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-3-14(18-8-1)4-6-17(7-5-14)12-11-2-9-19-13(11)16-10-15-12/h2,9-10H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZKBIIBMXNDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C3=C4C=CSC4=NC=N3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethoxyphenyl)-3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxo-1-propanamine](/img/structure/B5300302.png)
![4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300309.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5300317.png)
![N-(3-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5300319.png)
![9-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5300324.png)
![2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5300336.png)

![4-(4-methyl-1H-pyrazol-1-yl)-1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B5300343.png)
![N-cyclopropyl-2-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5300345.png)
![9-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5300347.png)
![ethyl 2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300354.png)
![2-(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B5300360.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyl-3-pyrrolidin-1-ylpropanamide](/img/structure/B5300369.png)